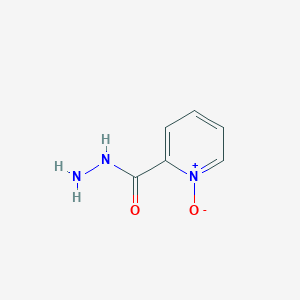

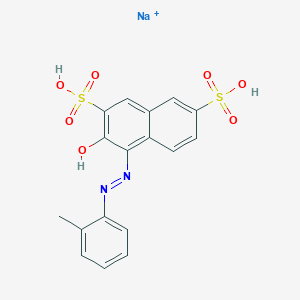

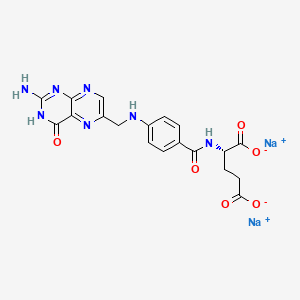

![molecular formula C38H50N8O10S2 B1496556 (3S)-3-Acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid CAS No. 89911-64-8](/img/structure/B1496556.png)

(3S)-3-Acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Vue d'ensemble

Description

CCK (26-31) is an N-terminal fragment of CCK, a peptide hormone found in the intestine and brain that stimulates digestion, mediates satiety, and is involved in anxiety.

Applications De Recherche Scientifique

Acetylenic Amino Acids and Derivatives in Plant Seeds

The compound is related to complex amino acids and their derivatives. Acetylenic amino acids, structurally related compounds, have been isolated from the seeds of Euphoria longan. These compounds exhibit a distinct acetylenic bond, and their structures have been elucidated through methods like hydrogenation, NMR, and mass spectrometric studies. Such studies contribute to understanding the biogenetic relationships between these amino acids and other olefinic and cyclopropyl amino acids from related plant species, highlighting their potential biological significance and applications in understanding plant biochemistry and metabolism (Sung, Fowden, Millington & Sheppard, 1969).

Application in Stereoselective Synthesis of Peptides

The reaction of aziridinecarboxylic acids with thiols, including the structurally complex amino acids, provides a route for the stereoselective synthesis of peptides and β-lactam derivatives. This process, involving the ring-opening reaction of unactivated aziridinecarboxylic acids with thiols, is significant for the synthesis of β-amino acid derivatives with sulfur substituents, which are important in peptide synthesis and pharmaceutical applications (Hata & Watanabe, 1987).

Structural and Spectroscopic Analysis

The structural and spectroscopic analysis of compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provides insights into the chemical properties of complex amino acids. Studies involving FT-IR, NMR, X-ray diffraction, and computational methods like DFT contribute to understanding the molecular structure, stability, and electronic properties of such compounds. This research is crucial for applications in material science, chemistry, and biochemistry (Raju et al., 2015).

Mécanisme D'action

Target of Action

The primary target of this compound is the cholecystokinin (CCK) receptors located in the gut and brain . These receptors play a crucial role in stimulating digestion, regulating satiety (the feeling of fullness), and are associated with anxiety .

Mode of Action

The compound interacts with its targets by binding to the CCK receptors. This binding triggers a series of biochemical reactions that lead to the stimulation of digestion and the feeling of satiety . It’s important to note that the non-sulfated form of cck (26-31) is less active than the sulfated form .

Biochemical Pathways

The binding of the compound to the CCK receptors activates several biochemical pathways. These pathways involve the release of digestive enzymes from the pancreas and the contraction of the gallbladder, which aids in digestion . Additionally, it influences the central nervous system pathways that regulate feelings of satiety and anxiety .

Result of Action

The molecular and cellular effects of the compound’s action include the stimulation of digestion and the induction of a feeling of fullness or satiety . This can help regulate food intake and potentially aid in weight management. Additionally, it is associated with anxiety, indicating a role in mood regulation .

Propriétés

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N8O10S2/c1-21(47)42-31(18-33(50)51)38(56)46-29(16-22-8-10-24(48)11-9-22)36(54)45-28(13-15-58-3)35(53)41-20-32(49)43-30(37(55)44-27(34(39)52)12-14-57-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40,48H,12-18,20H2,1-3H3,(H2,39,52)(H,41,53)(H,42,47)(H,43,49)(H,44,55)(H,45,54)(H,46,56)(H,50,51)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUIRLWWYUBVSM-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

843.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CCK (26-31) (non-sulfated) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

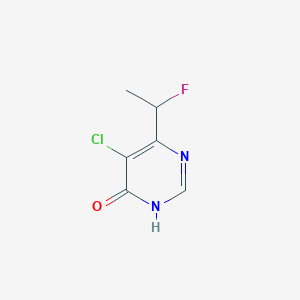

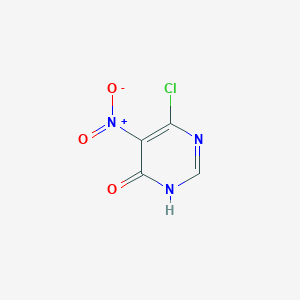

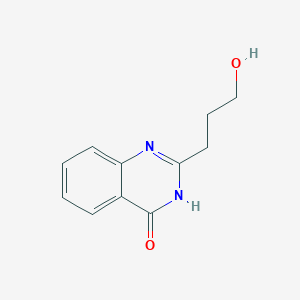

![4-Amino-6-[(4-nitrophenyl)hydrazinylidene]-5-oxo-3-[(4-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B1496484.png)

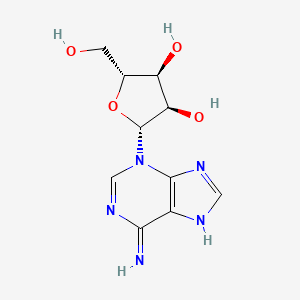

![Pyrido[3,4-d]pyrimidin-4(3H)-one, 5-methoxy-](/img/structure/B1496494.png)

methanone oxime](/img/structure/B1496499.png)